molecular formula C14H4F6O B14440910 5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene CAS No. 73508-77-7

5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene

Cat. No.: B14440910
CAS No.: 73508-77-7
M. Wt: 302.17 g/mol
InChI Key: MMEHRLKQEKVHRQ-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene is a fluorinated organic compound with a unique structure that includes six fluorine atoms and an epoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene typically involves the fluorination of phenanthrene derivatives. One common method includes the reaction of phenanthrene with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction conditions often require elevated temperatures and controlled environments to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorination technologies can enhance the efficiency and yield of the process. Safety measures are crucial due to the highly reactive nature of fluorine gas.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of phenanthrenequinone derivatives.

    Reduction: Formation of partially or fully reduced phenanthrene derivatives.

    Substitution: Formation of substituted phenanthrene derivatives with various functional groups.

Scientific Research Applications

5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and electronic properties, allowing it to interact with biological membranes and proteins. The epoxy group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    Hexafluoroacetone: A structurally similar compound with six fluorine atoms and a carbonyl group.

    Hexafluoroisopropanol: Another fluorinated compound with applications in organic synthesis and materials science.

Uniqueness

5,6,7,8,9,10-Hexafluoro-1,4-dihydro-1,4-epoxyphenanthrene is unique due to its combination of an epoxy group and multiple fluorine atoms, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in fields requiring high chemical stability and unique electronic characteristics.

Properties

CAS No.

73508-77-7

Molecular Formula

C14H4F6O

Molecular Weight

302.17 g/mol

IUPAC Name

4,5,6,7,9,10-hexafluoro-15-oxatetracyclo[10.2.1.02,11.03,8]pentadeca-2(11),3(8),4,6,9,13-hexaene

InChI

InChI=1S/C14H4F6O/c15-9-6-4-2-1-3(21-4)5(6)7-8(11(9)17)12(18)14(20)13(19)10(7)16/h1-4H

InChI Key

MMEHRLKQEKVHRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3=C(C1O2)C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F

Origin of Product

United States

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